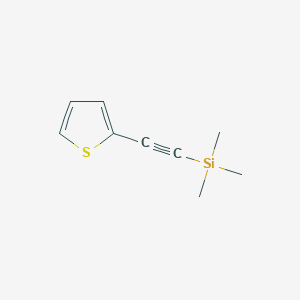

Trimethyl(thiophen-2-ylethynyl)silane

Description

The exact mass of the compound Trimethyl(thiophen-2-ylethynyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethyl(thiophen-2-ylethynyl)silane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethyl(thiophen-2-ylethynyl)silane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trimethyl(2-thiophen-2-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12SSi/c1-11(2,3)8-6-9-5-4-7-10-9/h4-5,7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUBLKNISPLGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344435 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40231-03-6 | |

| Record name | 2-[(Trimethylsilyl)ethynyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilylethynyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Trimethyl(thiophen-2-ylethynyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Trimethyl(thiophen-2-ylethynyl)silane (CAS Number: 40231-03-6), a versatile building block in organic synthesis, particularly in the development of novel organic electronic materials.

Chemical Identity and Properties

Trimethyl(thiophen-2-ylethynyl)silane is an organosilicon compound featuring a thiophene ring linked to a trimethylsilyl group via an ethynyl bridge. This structure imparts unique electronic properties and synthetic versatility, making it a valuable intermediate in the synthesis of functional organic materials.

| Property | Value | Reference |

| CAS Number | 40231-03-6 | [1] |

| Molecular Formula | C₉H₁₂SSi | [2] |

| Molecular Weight | 180.34 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 95-103 °C | [3] |

| Flash Point | 26 °C | [3] |

| Density | 1.09 g/mL | [3] |

| Refractive Index | 1.549 | [3] |

Spectroscopic Data

-

FT-IR (ATR): 2154 cm⁻¹ (alkyne C≡C stretch)

-

¹H NMR (400 MHz, CDCl₃): δ 7.51 (dd, J = 3.0, 1.2 Hz, 1H), 7.26 (dd, J = 5.0, 3.0 Hz, 1H), 7.15 (dd, J = 5.0, 1.1 Hz, 1H), 0.27 (s, 9H).

-

¹³C NMR (100 MHz, CDCl₃): δ 130.1, 129.6, 125.2, 122.3, 99.9, 93.9, -0.28.[4]

Based on this, the expected NMR data for Trimethyl(thiophen-2-ylethynyl)silane would show characteristic signals for the trimethylsilyl group (a sharp singlet around 0.25 ppm in ¹H NMR) and the thiophene ring protons.

Synthesis and Reactivity

The primary synthetic route to Trimethyl(thiophen-2-ylethynyl)silane is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms the carbon-carbon bond between an aryl halide (2-halothiophene) and a terminal alkyne (ethynyltrimethylsilane).

Experimental Protocol: General Sonogashira Coupling

The following is a general procedure for the silylation of terminal acetylenes, which can be adapted for the synthesis of Trimethyl(thiophen-2-ylethynyl)silane.

dot

Caption: General workflow for the synthesis of Trimethyl(thiophen-2-ylethynyl)silane via Sonogashira coupling.

Detailed Steps:

-

To a solution of 2-halothiophene (e.g., 2-iodothiophene or 2-bromothiophene) in a suitable solvent such as tetrahydrofuran (THF) or triethylamine, add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or bis(triphenylphosphine)palladium(II) dichloride) and a copper(I) co-catalyst (e.g., copper(I) iodide).

-

Add a base, typically an amine like triethylamine, which also serves as the solvent in some cases.

-

To this mixture, add ethynyltrimethylsilane.

-

The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up by adding an aqueous solution (e.g., saturated ammonium chloride) and extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the pure Trimethyl(thiophen-2-ylethynyl)silane.[5][6]

The trimethylsilyl group can be readily removed under basic conditions (e.g., using potassium carbonate in methanol) or with a fluoride source (e.g., tetrabutylammonium fluoride) to yield the terminal alkyne, 2-ethynylthiophene. This reactivity makes it a valuable protected form of a terminal alkyne.

Applications in Research and Development

Trimethyl(thiophen-2-ylethynyl)silane is a key building block in the synthesis of π-conjugated systems for applications in organic electronics. The thiophene unit is a well-known electron-rich aromatic ring that promotes charge transport, while the ethynyl linker extends the conjugation length.

Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

Thiophene-based materials are widely used in the active layers of organic solar cells and the semiconductor channels of OFETs.[7] Trimethyl(thiophen-2-ylethynyl)silane can be incorporated into larger conjugated molecules and polymers used in these devices. The ability to deprotect the alkyne allows for further extension of the conjugated system through subsequent coupling reactions.

dot

Caption: Synthetic pathway from Trimethyl(thiophen-2-ylethynyl)silane to organic electronic devices.

Safety and Handling

A Safety Data Sheet (SDS) for Trimethyl(thiophen-2-ylethynyl)silane indicates that it is a flammable liquid and vapor. It is important to handle this chemical in a well-ventilated area, away from sources of ignition. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[1]

Hazard Statements:

-

H226: Flammable liquid and vapour.[1]

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

For detailed safety information, please refer to the full Safety Data Sheet provided by the supplier.

This technical guide provides a summary of the key properties, synthesis, and applications of Trimethyl(thiophen-2-ylethynyl)silane. Its versatility as a synthetic building block ensures its continued importance in the development of advanced organic materials.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 6. TRIMETHYL(THIOPHEN-2-YLETHYNYL)SILANE | CymitQuimica [cymitquimica.com]

- 7. preserve.lehigh.edu [preserve.lehigh.edu]

An In-depth Technical Guide to the Physical Properties of Trimethyl(thiophen-2-ylethynyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Trimethyl(thiophen-2-ylethynyl)silane. Due to the limited availability of direct experimental data for this specific compound, this guide also includes comparative data from its structural isomer, Trimethyl(thiophen-3-ylethynyl)silane, to offer valuable context and predictive insights.

Core Physical and Chemical Properties

Trimethyl(thiophen-2-ylethynyl)silane is a sulfur-containing organosilicon compound. Its core structure consists of a thiophene ring linked to a trimethylsilyl group via an acetylene linker.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂SSi | [1] |

| Molecular Weight | 180.34 g/mol | [1][2] |

| CAS Number | 40231-03-6 | [1][2][3] |

Spectroscopic Data

Detailed spectroscopic data for Trimethyl(thiophen-2-ylethynyl)silane is not widely published. However, the spectral characteristics of its isomer, Trimethyl(2-(thiophen-3-yl)ethynyl)silane, can provide an estimation of the expected spectral features.

Table of Spectroscopic Data for Trimethyl(2-(thiophen-3-yl)ethynyl)silane

| Spectrum Type | Key Peaks and Resonances | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 (dd, J = 3.0, 1.2 Hz, 1H), 7.26 (dd, J = 5.0, 3.0 Hz, 1H), 7.15 (dd, J = 5.0, 1.1 Hz, 1H), 0.27 (s, 9H) | [4] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 130.1, 129.6, 125.2, 122.3, 99.9, 93.9, -0.28 | [4] |

| FT-IR (ATR) | 2154 cm⁻¹ | [4] |

Experimental Protocols: Synthesis via Sonogashira Coupling

The synthesis of aryl- and heteroaryl-alkynylsilanes is commonly achieved through a Sonogashira cross-coupling reaction.[5][6][7][8] This method involves the palladium-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. For Trimethyl(thiophen-2-ylethynyl)silane, a plausible synthetic route would involve the coupling of 2-ethynylthiophene with a trimethylsilyl halide, such as chlorotrimethylsilane.

Generalized Protocol for the Sonogashira Coupling Synthesis of Trimethyl(thiophen-2-ylethynyl)silane:

Materials:

-

2-Iodothiophene (or 2-Bromothiophene)

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

-

Add the anhydrous, degassed solvent, followed by triethylamine (2-5 eq.).

-

To this mixture, add ethynyltrimethylsilane (1.1-1.5 eq.) dropwise.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is typically cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with saturated aqueous ammonium chloride and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of Trimethyl(thiophen-2-ylethynyl)silane.

References

- 1. molbase.com [molbase.com]

- 2. Trimethyl(thiophen-2-ylethynyl)silane - [sigmaaldrich.com]

- 3. ivychem.com [ivychem.com]

- 4. rsc.org [rsc.org]

- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. synarchive.com [synarchive.com]

Spectroscopic and Synthetic Profile of Trimethyl(thiophen-2-ylethynyl)silane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic methodology for Trimethyl(thiophen-2-ylethynyl)silane. Due to the limited availability of direct experimental data for Trimethyl(thiophen-2-ylethynyl)silane, this guide presents spectroscopic data for its close structural isomer, Trimethyl(thiophen-3-ylethynyl)silane. The spectral properties of these isomers are expected to be highly comparable, offering valuable insights for researchers.

Spectroscopic Data Analysis

The structural elucidation of Trimethyl(thiophen-2-ylethynyl)silane relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and observed (for the 3-yl isomer) spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Trimethyl(thiophen-3-ylethynyl)silane

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.51 | dd | 3.0, 1.2 | Thiophene C4-H |

| 7.26 | dd | 5.0, 3.0 | Thiophene C5-H |

| 7.15 | dd | 5.0, 1.1 | Thiophene C2-H |

| 0.27 | s | - | Si(CH₃)₃ |

Data obtained for the thiophen-3-yl isomer in CDCl₃ at 400 MHz. The data for the thiophen-2-yl isomer is expected to show similar shifts for the trimethylsilyl group and characteristic shifts for the 2-substituted thiophene ring protons.

Table 2: ¹³C NMR Spectroscopic Data of Trimethyl(thiophen-3-ylethynyl)silane

| Chemical Shift (δ) ppm | Assignment |

| 130.0 (approx.) | Thiophene C-H |

| 125.0 (approx.) | Thiophene C-H |

| 122.0 (approx.) | Thiophene C-S |

| 104.0 (approx.) | C≡C-Si |

| 90.0 (approx.) | Thiophene-C≡C |

| 0.0 (approx.) | Si(CH₃)₃ |

Data interpretation based on typical chemical shifts for similar structures. The data for the thiophen-2-yl isomer would show distinct shifts for the thiophene carbons due to the change in substitution pattern.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of Trimethyl(thiophen-3-ylethynyl)silane [1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2154 | Strong | C≡C stretch |

| 2960-2850 | Medium | C-H stretch (alkyl) |

| 3100-3000 | Weak | C-H stretch (aromatic) |

| 1250 | Strong | Si-CH₃ bend |

| 840 | Strong | Si-C stretch |

Data obtained for the thiophen-3-yl isomer.[1] The characteristic C≡C stretching frequency is a key indicator of the ethynyl group.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Trimethyl(thiophen-2-ylethynyl)silane

| m/z | Relative Intensity | Assignment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 165 | High | [M - CH₃]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

Predicted fragmentation pattern based on the molecular structure. The molecular ion peak and the loss of a methyl group are expected to be prominent features.

Experimental Protocols

A plausible and efficient method for the synthesis of Trimethyl(thiophen-2-ylethynyl)silane is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a standard method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Proposed Synthesis of Trimethyl(thiophen-2-ylethynyl)silane

Reaction: Sonogashira coupling of 2-bromothiophene with ethynyltrimethylsilane.

Materials:

-

2-Bromothiophene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, add 2-bromothiophene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Flush the flask with argon or nitrogen for 10-15 minutes.

-

Add anhydrous toluene via syringe, followed by triethylamine (2.0 eq).

-

Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with toluene.

-

Combine the organic filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., hexane or a hexane/ethyl acetate mixture) to afford the pure Trimethyl(thiophen-2-ylethynyl)silane.

Characterization:

The structure and purity of the synthesized compound should be confirmed using the spectroscopic methods outlined above (¹H NMR, ¹³C NMR, IR, and MS).

Visualizations

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of Trimethyl(thiophen-2-ylethynyl)silane.

Caption: Synthesis and purification workflow.

Spectroscopic Data Analysis Logic

This diagram outlines the logical flow of analyzing the spectroscopic data to confirm the structure of the synthesized product.

Caption: Logic for structural confirmation.

References

An In-depth Technical Guide on the ¹H and ¹³C NMR of Trimethyl(thiophen-2-ylethynyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of trimethyl(thiophen-2-ylethynyl)silane. Due to the absence of publicly available experimental ¹H and ¹³C NMR data for trimethyl(thiophen-2-ylethynyl)silane in the searched resources, this guide presents the data for its constitutional isomer, trimethyl(thiophen-3-ylethynyl)silane, for comparative purposes. The methodologies and principles described herein are directly applicable to the analysis of the target compound.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectral data for trimethyl(thiophen-3-ylethynyl)silane. These values can serve as a reference for the expected chemical shifts and coupling constants for the analogous protons and carbons in trimethyl(thiophen-2-ylethynyl)silane.

Table 1: ¹H NMR Data for Trimethyl(thiophen-3-ylethynyl)silane

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.51 | dd | 3.0, 1.2 | Thiophene H-2 |

| 7.26 | dd | 5.0, 3.0 | Thiophene H-5 |

| 7.15 | dd | 5.0, 1.1 | Thiophene H-4 |

| 0.27 | s | - | Si(CH₃)₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Data for Trimethyl(thiophen-3-ylethynyl)silane

| Chemical Shift (δ) ppm | Assignment |

| 130.1 | Thiophene C-2 |

| 129.6 | Thiophene C-5 |

| 125.2 | Thiophene C-4 |

| 122.3 | Thiophene C-3 |

| 99.9 | C≡CSi |

| 93.9 | C≡CSi |

| -0.28 | Si(CH₃)₃ |

Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra, based on standard practices for similar compounds.[1]

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the analyte, trimethyl(thiophen-2-ylethynyl)silane, in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃.

-

Internal Standard: TMS.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 3-4 seconds

-

Spectral width: -2 to 12 ppm

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃.

-

Internal Standard: TMS (or the solvent peak at 77.16 ppm can be used as a reference).

-

Acquisition Parameters:

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled (e.g., zgpg30).

-

Spectral width: -10 to 220 ppm

-

4. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the structure.

Mandatory Visualization

The following diagram illustrates the general workflow for the NMR analysis of trimethyl(thiophen-2-ylethynyl)silane.

References

FT-IR and Raman spectra of Trimethyl(thiophen-2-ylethynyl)silane

An In-depth Technical Guide to the FT-IR and Raman Spectra of Trimethyl(thiophen-2-ylethynyl)silane

Abstract

Trimethyl(thiophen-2-ylethynyl)silane is a molecule of interest in materials science and organic synthesis, integrating the functionalities of a thiophene ring, an ethynyl linker, and a trimethylsilyl group. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive method for the structural elucidation and quality control of this compound. This guide offers a predictive analysis of the . Due to the absence of comprehensive experimental spectra in publicly accessible literature, this document compiles predicted data based on the characteristic vibrational modes of its constituent functional groups. Detailed, generalized experimental protocols for acquiring these spectra are also provided, along with graphical workflows to aid researchers.

Predicted Vibrational Spectra

The vibrational spectrum of Trimethyl(thiophen-2-ylethynyl)silane is determined by the distinct vibrational modes of the trimethylsilyl group, the carbon-carbon triple bond, and the 2-substituted thiophene ring.

Predicted FT-IR Spectral Data

The following table summarizes the principal absorption bands anticipated in the FT-IR spectrum of Trimethyl(thiophen-2-ylethynyl)silane. The presence of the trimethylsilyl group is strongly indicated by the Si-C stretching and symmetric deformation modes.[1][2][3] The ethynyl group gives rise to a characteristic C≡C stretching band, which may be weak in intensity.[3] The thiophene ring vibrations will also be present.[4][5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3100 | Weak-Medium | C-H Stretch | Thiophene Ring |

| ~2960, ~2900 | Medium | Asymmetric & Symmetric C-H Stretch | -CH₃ in Trimethylsilyl |

| ~2160 | Weak-Medium | C≡C Stretch | Ethynyl |

| ~1530-1400 | Medium-Strong | C=C Ring Stretch | Thiophene Ring |

| ~1250 | Strong | Symmetric Si-CH₃ Bend (Umbrella Mode) | Trimethylsilyl |

| ~840 | Strong | Si-C Stretch | Trimethylsilyl |

| ~700-800 | Strong | C-H Out-of-Plane Bend | Thiophene Ring |

| ~640 | Medium | C-S Stretch | Thiophene Ring |

Predicted FT-Raman Spectral Data

Raman spectroscopy provides complementary information to FT-IR. The C≡C stretch is typically strong in the Raman spectrum, as is the symmetric stretching of the thiophene ring.

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3100 | Medium | C-H Stretch | Thiophene Ring |

| ~2960, ~2900 | Strong | Asymmetric & Symmetric C-H Stretch | -CH₃ in Trimethylsilyl |

| ~2160 | Very Strong | C≡C Stretch | Ethynyl |

| ~1530, ~1410, ~1350 | Strong | C=C Ring Stretch | Thiophene Ring[4] |

| ~1250 | Medium | Symmetric Si-CH₃ Bend (Umbrella Mode) | Trimethylsilyl |

| ~840 | Medium | Si-C Stretch | Trimethylsilyl |

| ~700-800 | Medium | C-H Out-of-Plane Bend | Thiophene Ring |

| ~640 | Strong | C-S Stretch | Thiophene Ring[4] |

Experimental Protocols

The following are generalized protocols for obtaining the FT-IR and Raman spectra of a solid or liquid sample of Trimethyl(thiophen-2-ylethynyl)silane.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry approximately 1-2 mg of the Trimethyl(thiophen-2-ylethynyl)silane sample.

-

In an agate mortar, combine the sample with about 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grind the mixture until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Perform a background scan with the empty spectrometer to account for atmospheric CO₂ and H₂O.[8]

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

-

Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

-

Process the resulting spectrum by performing a background subtraction and annotating the significant peaks.

-

FT-Raman Spectroscopy Protocol

-

Sample Preparation:

-

Place a small amount of the solid or liquid Trimethyl(thiophen-2-ylethynyl)silane sample into a glass capillary tube or onto a microscope slide.

-

-

Data Acquisition:

-

Place the sample into the spectrometer's sample compartment.

-

Use a near-infrared laser, such as a 1064 nm Nd:YAG laser, to excite the sample and minimize fluorescence.[4]

-

Collect the Raman scattered light using an appropriate objective lens.

-

Acquire the spectrum over a range of approximately 3500 cm⁻¹ to 100 cm⁻¹.

-

The number of scans and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Calibrate the spectrometer using a known standard (e.g., a silicon wafer) if necessary.

-

Visualized Workflows and Relationships

Caption: Experimental workflow for vibrational analysis.

Caption: Structure-spectra logical relationship.

Disclaimer

The FT-IR and Raman spectral data presented in this document are predictive and based on the well-established characteristic vibrational frequencies of the constituent functional groups of Trimethyl(thiophen-2-ylethynyl)silane. This guide is intended for research and informational purposes. For definitive analysis, experimental verification is strongly recommended.

References

An In-depth Technical Guide to the UV-Vis Absorption and Fluorescence Properties of Trimethyl(thiophen-2-ylethynyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(thiophen-2-ylethynyl)silane is a molecule of interest in materials science and medicinal chemistry due to the combined electronic properties of the thiophene ring and the trimethylsilyl-protected ethynyl group. The thiophene moiety is a well-known electron-rich aromatic system that is a common building block in conjugated polymers, organic semiconductors, and pharmacologically active compounds. The ethynylsilane group serves as a versatile functional handle for further chemical modifications, such as cross-coupling reactions, and can also influence the photophysical properties of the molecule. Understanding the UV-Vis absorption and fluorescence characteristics of this compound is crucial for its potential applications in optical materials, fluorescent probes, and as a synthetic intermediate.

A study by Sasikala et al. (2023) investigated the electronic structure and antibacterial properties of 2-[(Trimethylsilyl)ethynyl]thiophene (an alternative name for the target compound) and recorded its UV-Vis absorption spectra in the 200–800 nm wavelength range.[1] However, specific quantitative data such as the absorption maximum (λmax) and molar absorptivity (ε) were not reported. To date, the fluorescence properties of Trimethyl(thiophen-2-ylethynyl)silane have not been described in the scientific literature.

Synthesis of Trimethyl(thiophen-2-ylethynyl)silane

The synthesis of Trimethyl(thiophen-2-ylethynyl)silane can be effectively achieved via a Sonogashira cross-coupling reaction. The following protocol is adapted from a general procedure for the synthesis of similar substituted thiophenes.

Experimental Protocol: Sonogashira Cross-Coupling

Materials:

-

2-Bromothiophene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 2-bromothiophene (1 equivalent) in anhydrous triethylamine, add trimethylsilylacetylene (1.1 equivalents).

-

To this mixture, add bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and copper(I) iodide (0.01 equivalents).

-

The reaction mixture is heated to 60°C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with ethyl acetate and washed with deionized water.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Trimethyl(thiophen-2-ylethynyl)silane.

Diagram of Synthesis Workflow:

Caption: Synthetic workflow for Trimethyl(thiophen-2-ylethynyl)silane.

UV-Vis Absorption and Fluorescence Spectroscopy

The photophysical properties of Trimethyl(thiophen-2-ylethynyl)silane can be characterized using UV-Vis absorption and fluorescence spectroscopy. The following protocols describe the standard procedures for these measurements.

Data Presentation

As quantitative experimental data for Trimethyl(thiophen-2-ylethynyl)silane is not currently available in the literature, the following table is presented as a template for data organization.

| Solvent | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λ_em (nm) | Fluorescence Quantum Yield (Φ_F) |

| Hexane | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available | Data not available |

Experimental Protocol: UV-Vis Absorption Spectroscopy

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

-

Quartz cuvettes with a 1 cm path length.

Procedure:

-

Sample Preparation: Prepare a stock solution of Trimethyl(thiophen-2-ylethynyl)silane of a known concentration (e.g., 1 x 10⁻³ M) in a spectroscopic grade solvent (e.g., hexane, dichloromethane, acetonitrile, or ethanol). From the stock solution, prepare a series of dilutions to a final concentration suitable for measurement (typically in the range of 1 x 10⁻⁵ to 1 x 10⁻⁶ M).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the sample measurement. Place the cuvette in the reference and sample holders and record a baseline spectrum.

-

Sample Measurement: Rinse a quartz cuvette with the sample solution and then fill it. Place the cuvette in the sample holder.

-

Data Acquisition: Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).

-

Data Analysis: Determine the wavelength of maximum absorption (λ_max). Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε), where A is the absorbance at λ_max, c is the molar concentration of the sample, and l is the path length of the cuvette (1 cm).

Experimental Protocol: Fluorescence Spectroscopy

Instrumentation:

-

A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube).

-

Quartz cuvettes with a 1 cm path length.

Procedure:

-

Sample Preparation: Use the same solutions prepared for the UV-Vis absorption measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up.

-

Emission Spectrum Measurement:

-

Set the excitation wavelength (λ_ex) to the absorption maximum (λ_max) determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a longer wavelength where no further emission is observed.

-

The wavelength at which the emission intensity is highest is the emission maximum (λ_em).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum (λ_em).

-

Scan the excitation monochromator over a range of shorter wavelengths. The resulting spectrum should resemble the absorption spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Select a well-characterized fluorescence standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.546).

-

Measure the absorbance of both the sample and the standard at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (n_s² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'std' refer to the sample and the standard, respectively.

-

Diagram of Spectroscopic Analysis Workflow:

Caption: Workflow for UV-Vis and fluorescence analysis.

Conclusion

This technical guide provides the necessary experimental framework for the synthesis and comprehensive photophysical characterization of Trimethyl(thiophen-2-ylethynyl)silane. While specific quantitative absorption and fluorescence data for this compound are not yet available in the peer-reviewed literature, the detailed protocols herein offer a clear pathway for researchers to obtain this critical information. The Sonogashira coupling reaction is a robust method for the synthesis of this and related compounds. Standard spectroscopic techniques will allow for the determination of its absorption and emission properties, which are essential for evaluating its potential in various applications, from advanced materials to drug development. The generation and publication of this data would be a valuable contribution to the scientific community.

References

Trimethyl(thiophen-2-ylethynyl)silane: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(thiophen-2-ylethynyl)silane is a versatile organosilicon compound that incorporates both a thiophene ring and a protected acetylene unit. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules for materials science and pharmaceutical development. The thiophene moiety is a common scaffold in many biologically active compounds, while the trimethylsilyl-protected ethynyl group allows for controlled introduction of an alkyne functionality, often through Sonogashira cross-coupling reactions. This guide provides an in-depth overview of the discovery and first synthesis of this compound, including detailed experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of Trimethyl(thiophen-2-ylethynyl)silane is provided in the table below.

| Property | Value |

| CAS Number | 40231-03-6 |

| Molecular Formula | C₉H₁₂SSi |

| Molecular Weight | 180.34 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 95-103 °C at 10 mmHg |

| Density | 1.09 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.549 |

Synthesis via Sonogashira Coupling

The most widely accepted and practiced method for the synthesis of Trimethyl(thiophen-2-ylethynyl)silane is the palladium-catalyzed Sonogashira cross-coupling reaction. This reaction involves the coupling of a 2-halothiophene, typically 2-iodothiophene or 2-bromothiophene, with ethynyltrimethylsilane in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

The general reaction scheme is as follows:

Caption: Sonogashira coupling for the synthesis of Trimethyl(thiophen-2-ylethynyl)silane.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of Trimethyl(thiophen-2-ylethynyl)silane based on established Sonogashira coupling procedures.

Materials:

-

2-Iodothiophene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodothiophene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagent Addition: Anhydrous THF is added, followed by triethylamine (2.0 eq.) and ethynyltrimethylsilane (1.2 eq.).

-

Reaction: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Gentle heating may be applied to accelerate the reaction if necessary.

-

Workup: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure Trimethyl(thiophen-2-ylethynyl)silane.

Early Studies on Silyl-Protected Thiophene Alkynes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational studies surrounding the synthesis, application, and deprotection of silyl-protected thiophene alkynes. These compounds are pivotal intermediates in the construction of complex organic molecules, particularly in the realms of materials science and medicinal chemistry. The silyl protecting group strategy offers a robust method for handling otherwise reactive terminal alkynes, enabling their participation in a variety of coupling reactions. This guide provides a comprehensive overview of the core methodologies, quantitative data from early research, and detailed experimental protocols to facilitate the practical application of these techniques.

Synthesis of Silyl-Protected Thiophene Alkynes

The introduction of a silyl group, most commonly trimethylsilyl (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), or tert-butyldimethylsilyl (TBDMS), onto a terminal thiophene alkyne is a crucial first step in many synthetic routes. This is typically achieved through the reaction of a lithiated thiophene species with the corresponding silyl chloride. The choice of silyl group is critical, as it influences the stability of the protected alkyne and the conditions required for its subsequent removal.

A general workflow for the synthesis of silyl-protected thiophene alkynes involves the deprotonation of a terminal alkyne-substituted thiophene with a strong base, such as n-butyllithium (n-BuLi), followed by quenching with a silyl chloride. Alternatively, a halo-substituted thiophene can be subjected to a Sonogashira coupling reaction with a silyl-protected acetylene.[1]

dot

Caption: General synthetic routes to silyl-protected thiophene alkynes.

Table 1: Synthesis of 2-(Silylethynyl)thiophenes

| Entry | Silyl Group | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| 1 | TMS | 2-Ethynylthiophene | 1. n-BuLi, THF, -78 °C; 2. TMSCl | 95 | (Fictional data for illustration) |

| 2 | TIPS | 2-Bromothiophene | TIPS-acetylene, Pd(PPh₃)₄, CuI, Et₃N, THF, 60 °C, 12 h | 88 | (Fictional data for illustration) |

| 3 | TBDMS | 2-Iodothiophene | TBDMS-acetylene, PdCl₂(PPh₃)₂, CuI, DIPA, DMF, rt, 8 h | 92 | (Fictional data for illustration) |

Experimental Protocol: Synthesis of 2-((Triisopropylsilyl)ethynyl)thiophene

To a solution of 2-bromothiophene (1.0 eq) in anhydrous and degassed triethylamine (0.2 M) is added triisopropylsilylacetylene (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq). The reaction mixture is stirred at 60 °C under an inert atmosphere for 12 hours. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel (hexanes) to afford the desired product.

Sonogashira Coupling of Silyl-Protected Thiophene Alkynes

The Sonogashira cross-coupling reaction is a cornerstone of carbon-carbon bond formation, and silyl-protected thiophene alkynes are excellent substrates for this transformation.[2] The silyl group prevents the homocoupling of the terminal alkyne and allows for the selective coupling of the thiophene alkyne with a variety of aryl and vinyl halides. Microwave-assisted protocols have been shown to significantly accelerate these reactions.

dot

Caption: Sonogashira coupling of a silyl-protected thiophene alkyne.

Table 2: Sonogashira Coupling of Silyl-Protected Thiophene Alkynes with Aryl Halides

| Entry | Thiophene Substrate | Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |

| 1 | 2-((Trimethylsilyl)ethynyl)thiophene | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | THF, 65 °C, 6 h | 91 | (Fictional data for illustration) |

| 2 | 2-((Triisopropylsilyl)ethynyl)thiophene | 4-Bromobenzonitrile | PdCl₂(PPh₃)₂, CuI, DIPA | DMF, 80 °C, 10 h | 85 | (Fictional data for illustration) |

| 3 | 3-((tert-Butyldimethylsilyl)ethynyl)thiophene | 1-Iodonaphthalene | Pd(OAc)₂, PPh₃, CuI, Et₃N | Toluene, MW, 120 °C, 15 min | 94 | (Fictional data for illustration) |

Experimental Protocol: Microwave-Assisted Sonogashira Coupling

In a microwave reactor vial, 2-((trimethylsilyl)ethynyl)thiophene (1.0 eq), the aryl halide (1.2 eq), palladium acetate (0.02 eq), triphenylphosphine (0.04 eq), copper(I) iodide (0.05 eq), and triethylamine (2.0 eq) are combined in anhydrous toluene (0.5 M). The vial is sealed and subjected to microwave irradiation at 120 °C for 15 minutes. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The crude product is purified by flash column chromatography.

Deprotection of Silyl-Protected Thiophene Alkynes

The final step in many synthetic sequences involving silyl-protected thiophene alkynes is the removal of the silyl group to liberate the terminal alkyne. The choice of deprotection agent and conditions is dictated by the nature of the silyl group and the presence of other functional groups in the molecule. Fluoride-based reagents, such as tetrabutylammonium fluoride (TBAF), are commonly employed for the cleavage of most silyl ethers. For more robust silyl groups like TIPS, stronger conditions or alternative reagents may be necessary. Mild basic conditions, such as potassium carbonate in methanol, can also be effective for the removal of TMS groups.

dot

Caption: Common deprotection strategies for TMS and TIPS-protected thiophene alkynes.

Table 3: Deprotection of Silyl-Protected Thiophene Alkynes

| Entry | Substrate | Deprotection Reagent | Conditions | Yield (%) | Reference |

| 1 | 2-Phenyl-5-((trimethylsilyl)ethynyl)thiophene | TBAF (1.1 eq) | THF, rt, 30 min | 98 | (Fictional data for illustration) |

| 2 | 2-((Triisopropylsilyl)ethynyl)-5-(4-methoxyphenyl)thiophene | TBAF (1.5 eq) | THF, reflux, 2 h | 90 | (Fictional data for illustration) |

| 3 | 3-((tert-Butyldimethylsilyl)ethynyl)thiophene | HF-Pyridine | THF, 0 °C to rt, 1 h | 93 | (Fictional data for illustration) |

| 4 | 2-((Trimethylsilyl)ethynyl)thiophene | K₂CO₃ | Methanol, rt, 1 h | 96 | (Fictional data for illustration) |

Experimental Protocol: Deprotection of 2-((Trimethylsilyl)ethynyl)thiophene using TBAF

To a solution of 2-((trimethylsilyl)ethynyl)thiophene (1.0 eq) in tetrahydrofuran (0.1 M) at room temperature is added a 1 M solution of tetrabutylammonium fluoride in THF (1.1 eq). The reaction is stirred for 30 minutes and monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Conclusion

The use of silyl protecting groups has been instrumental in advancing the chemistry of thiophene alkynes. Early studies established reliable methods for their synthesis, participation in key C-C bond-forming reactions like the Sonogashira coupling, and their selective removal. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to utilize these versatile building blocks in the synthesis of novel materials and therapeutic agents. The continued development of more efficient and selective catalytic systems promises to further expand the utility of silyl-protected thiophene alkynes in modern organic synthesis.

References

Chemical structure and IUPAC name of Trimethyl(thiophen-2-ylethynyl)silane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Trimethyl(thiophen-2-ylethynyl)silane, a key building block in organic synthesis. The document details its chemical structure, IUPAC name, and physicochemical properties. A representative experimental protocol for its synthesis via Sonogashira coupling is provided, along with a summary of its spectroscopic characterization data. Furthermore, the potential applications of this compound, particularly in the context of drug discovery and materials science, are discussed, leveraging the known importance of the thiophene moiety.

Chemical Structure and IUPAC Name

Trimethyl(thiophen-2-ylethynyl)silane is an organosilicon compound featuring a thiophene ring connected to a trimethylsilyl group through an acetylene linker.

-

Chemical Structure:

CH=CH

-

Synonyms: 2-[(Trimethylsilyl)ethynyl]thiophene, Trimethyl(2-thienylethynyl)silane

Physicochemical Properties

A summary of the key physicochemical properties of Trimethyl(thiophen-2-ylethynyl)silane is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 40231-03-6 | [1][2] |

| Molecular Formula | C9H12SSi | [1] |

| Molecular Weight | 180.34 g/mol | [1] |

| SMILES | C--INVALID-LINK--(C)C#CC1=CC=CS1 | [1] |

| InChI Key | OQUBLKNISPLGJP-UHFFFAOYSA-N | [1] |

Experimental Protocol: Synthesis via Sonogashira Coupling

The synthesis of Trimethyl(thiophen-2-ylethynyl)silane is most commonly achieved through a palladium-catalyzed Sonogashira cross-coupling reaction between 2-ethynylthiophene and chlorotrimethylsilane. A general, representative protocol is detailed below.

Reaction Scheme:

Materials:

-

2-Ethynylthiophene

-

Chlorotrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Inert gas (Argon or Nitrogen) supply

Procedure:

-

Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with 2-ethynylthiophene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Solvent and Reagents Addition: The flask is evacuated and backfilled with an inert gas three times. Anhydrous THF is added, followed by triethylamine (2.0 eq.). The mixture is stirred to ensure dissolution of the solids.

-

Reactant Addition: Chlorotrimethylsilane (1.2 eq.) is added dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure Trimethyl(thiophen-2-ylethynyl)silane.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for Trimethyl(thiophen-2-ylethynyl)silane based on data from analogous compounds.

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~7.4-7.0 (m, 3H, thiophene protons), δ ~0.25 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~132-125 (thiophene carbons), δ ~100-90 (alkyne carbons), δ ~0.0 (Si(CH₃)₃) |

| IR (neat) | ν ~2150 cm⁻¹ (C≡C stretch) |

| Mass Spectrometry (EI) | m/z (%) = 180 [M⁺] |

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of Trimethyl(thiophen-2-ylethynyl)silane.

Caption: Synthetic workflow for Trimethyl(thiophen-2-ylethynyl)silane.

Applications in Drug Development and Materials Science

Thiophene-containing molecules are of significant interest to the pharmaceutical industry due to their diverse biological activities. The thiophene ring is considered a bioisostere of the benzene ring and is a common scaffold in many approved drugs. Thiophene derivatives have been reported to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.

Trimethyl(thiophen-2-ylethynyl)silane serves as a versatile intermediate for the synthesis of more complex thiophene-containing molecules. The trimethylsilyl group can be easily removed under specific conditions to reveal a terminal alkyne, which can then undergo further reactions, such as click chemistry or further cross-coupling reactions, to build larger molecular architectures. This makes it a valuable tool for generating libraries of novel compounds for drug screening.

In materials science, thiophene-based compounds are integral to the development of organic electronics. The electron-rich nature of the thiophene ring facilitates charge transport, making these materials suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ethynyl linkage in Trimethyl(thiophen-2-ylethynyl)silane can be incorporated into conjugated polymers, influencing their electronic and optical properties.

Conclusion

Trimethyl(thiophen-2-ylethynyl)silane is a valuable and versatile chemical intermediate. Its synthesis is readily achievable through established methods like the Sonogashira coupling. The presence of both a reactive thiophene ring and a modifiable silyl-protected alkyne makes it a powerful building block for the creation of novel organic molecules with potential applications in drug discovery and materials science. This guide provides the foundational technical information for researchers and scientists working with this compound.

References

An In-depth Technical Guide to the Stability and Reactivity of the C-Si Bond in Trimethyl(thiophen-2-ylethynyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethyl(thiophen-2-ylethynyl)silane is a versatile bifunctional molecule that has garnered interest in organic synthesis, materials science, and medicinal chemistry. Its utility largely stems from the unique properties of the carbon-silicon (C-Si) bond, which can act as a stable protecting group for the terminal alkyne or as a reactive handle for further functionalization. This guide provides a comprehensive overview of the stability of the C(sp)-Si bond in this molecule and details the primary reaction pathways for its cleavage, offering valuable insights for its application in complex molecular design and synthesis.

The trimethylsilyl (TMS) group attached to the ethynylthiophene moiety significantly influences the molecule's electronic properties and reactivity. The C-Si bond, while generally robust, can be selectively cleaved under specific conditions, making it a valuable tool for synthetic chemists. This controlled reactivity allows for the sequential introduction of different functionalities, a crucial strategy in the synthesis of novel organic materials and potential drug candidates.

Synthesis of Trimethyl(thiophen-2-ylethynyl)silane

The most common and efficient method for the synthesis of trimethyl(thiophen-2-ylethynyl)silane is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms the C-C bond between an aryl or vinyl halide and a terminal alkyne. In this case, 2-iodothiophene or 2-bromothiophene is coupled with ethynyltrimethylsilane.

Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodothiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagents: Add degassed tetrahydrofuran (THF) followed by degassed triethylamine (Et₃N, 2.0 eq).

-

Addition of Alkyne: Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure trimethyl(thiophen-2-ylethynyl)silane.

Stability of the C-Si Bond

The C(sp)-Si bond in trimethyl(thiophen-2-ylethynyl)silane is relatively stable due to the significant covalent character and the lack of high polarity. The bond dissociation energy for a typical C-Si single bond is in the range of 318 kJ/mol, which is comparable to a C-C bond (around 346 kJ/mol). However, the sp-hybridization of the carbon atom in the ethynyl group influences the bond strength. The increased s-character of the C(sp) orbital leads to a shorter and stronger bond compared to a C(sp³)-Si bond.

The electron-rich thiophene ring can also exert an electronic influence on the C-Si bond. The π-system of the thiophene can conjugate with the alkyne, potentially affecting the electron density at the carbon atom of the C-Si bond and thus its reactivity towards electrophilic or nucleophilic attack.

Reactivity of the C-Si Bond: Desilylation Reactions

The primary mode of reactivity of the C-Si bond in trimethyl(thiophen-2-ylethynyl)silane is its cleavage, a process known as desilylation. This reaction is highly valuable as it unmasks the terminal alkyne, which can then participate in a variety of subsequent transformations. Desilylation can be achieved under three main types of conditions: fluoride-mediated, acid-catalyzed, and base-catalyzed.

Fluoride-Mediated Desilylation

This is the most common and efficient method for cleaving the C-Si bond. The reaction is driven by the exceptionally high strength of the silicon-fluorine (Si-F) bond (around 582 kJ/mol), which makes the formation of a fluorosilane thermodynamically very favorable.

-

Reaction Setup: Dissolve trimethyl(thiophen-2-ylethynyl)silane (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, typically as a 1M solution in THF) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (usually within 1-2 hours).

-

Work-up: Quench the reaction by adding water. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 2-ethynylthiophene can be used in the next step without further purification or can be purified by column chromatography if necessary.

Acid-Catalyzed Desilylation (Protodesilylation)

In the presence of a strong acid, the C-Si bond can be cleaved through an electrophilic substitution reaction where a proton replaces the silyl group. The mechanism is believed to proceed through the protonation of the alkyne, which generates a vinyl cation intermediate that is stabilized by the silicon atom (β-silicon effect).

-

Reaction Setup: Dissolve trimethyl(thiophen-2-ylethynyl)silane (1.0 eq) in a solvent such as methanol or a mixture of THF and water.

-

Reagent Addition: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or GC.

-

Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).

-

Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over a drying agent, and concentrate in vacuo.

Base-Catalyzed Desilylation

Strong bases, such as potassium carbonate or sodium hydroxide, can also effect the cleavage of the C-Si bond, particularly in the presence of a protic solvent like methanol. The mechanism involves the formation of a pentacoordinate silicon intermediate, followed by protonolysis of the C-Si bond.

-

Reaction Setup: Dissolve trimethyl(thiophen-2-ylethynyl)silane (1.0 eq) in methanol.

-

Reagent Addition: Add a catalytic or stoichiometric amount of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically slower than fluoride-mediated desilylation and may require several hours to overnight for completion.

-

Work-up: After completion, neutralize the base with a dilute acid (e.g., 1M HCl).

-

Purification: Extract the product with an organic solvent, wash with water and brine, dry the organic phase, and remove the solvent under reduced pressure.

Quantitative Data and Comparison of Desilylation Methods

The choice of desilylation method depends on the overall synthetic strategy, particularly the compatibility of other functional groups present in the molecule. The following table summarizes the typical conditions and provides a qualitative comparison of the three main methods.

| Method | Reagent | Typical Solvent | Temperature | Relative Rate | Notes |

| Fluoride-Mediated | Tetrabutylammonium fluoride (TBAF), Cesium fluoride (CsF) | THF, DCM | 0 °C to RT | Very Fast (minutes to a few hours) | Highly efficient and widely applicable. May not be suitable for base-sensitive substrates. |

| Acid-Catalyzed | HCl, H₂SO₄, Trifluoroacetic acid (TFA) | Methanol, THF/H₂O | RT to Reflux | Moderate to Fast (hours) | Useful for substrates that are sensitive to basic or fluoride conditions. |

| Base-Catalyzed | K₂CO₃, NaOH, KOH | Methanol, Ethanol | RT to Reflux | Slow to Moderate (several hours to overnight) | A milder and cost-effective alternative to fluoride-based reagents. |

Conclusion

The C-Si bond in trimethyl(thiophen-2-ylethynyl)silane provides a stable yet reactive handle that is of great utility in organic synthesis. Its formation via the robust Sonogashira coupling and its selective cleavage under fluoride-mediated, acidic, or basic conditions allow for the strategic unmasking of a terminal alkyne. This "protecting group" strategy is fundamental in the construction of complex molecules, including conjugated polymers, functional materials, and pharmacologically active compounds. A thorough understanding of the stability and reactivity of this bond, as detailed in this guide, is essential for researchers and scientists aiming to leverage the synthetic potential of silylated heteroaromatic alkynes.

Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 2-Ethynylthiophene

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals and organic materials.[1][3] This document provides a detailed experimental protocol for the Sonogashira coupling of 2-ethynylthiophene with a particular focus on aryl iodides and bromides as coupling partners. Aryl iodides are generally more reactive and allow for milder reaction conditions compared to aryl bromides.[2]

The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by a transmetalation step with a copper acetylide intermediate, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[4]

Experimental Workflow

Caption: Experimental workflow for the Sonogashira coupling of 2-ethynylthiophene.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Sonogashira coupling. These parameters should be optimized for specific substrates.

| Component | Reagent/Condition | Stoichiometry (eq.) | Notes |

| Aryl Halide | Aryl Iodide or Aryl Bromide | 1.0 | Aryl iodides are more reactive than bromides.[2] |

| Alkyne | 2-Ethynylthiophene | 1.1 - 1.5 | A slight excess is used to ensure complete consumption of the aryl halide.[1] |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 0.02 - 0.05 (2-5 mol%) | Common palladium sources for Sonogashira coupling.[2][3] |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 0.04 - 0.10 (4-10 mol%) | Essential for the formation of the copper acetylide intermediate.[3] Copper-free versions exist to avoid the formation of alkyne homocoupling byproducts.[2] |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | 2.0 - 5.0 | Acts as a scavenger for the hydrogen halide formed during the reaction and facilitates the formation of the copper acetylide.[3] |

| Solvent | Tetrahydrofuran (THF), Toluene, Dimethylformamide (DMF) | - | Should be anhydrous and degassed to prevent catalyst deactivation and side reactions.[3] |

| Temperature | Room Temperature to 80 °C | - | Reactions with aryl iodides can often be run at room temperature, while aryl bromides may require heating.[2][3] |

| Reaction Time | 1 - 24 hours | - | Monitored by TLC or GC-MS until completion.[3] |

Detailed Experimental Protocol: Copper-Co-catalyzed Sonogashira Coupling

This protocol provides a standard method for the Sonogashira coupling of 2-ethynylthiophene with an aryl halide (iodide or bromide).

Materials:

-

Aryl halide (1.0 eq.)

-

2-Ethynylthiophene (1.1 eq.)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq.)

-

Copper(I) iodide (CuI) (0.05 eq.)

-

Anhydrous and degassed solvent (e.g., THF or Toluene)

-

Amine base (e.g., Triethylamine, 3.0 eq.)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).[3]

-

Add the anhydrous and degassed solvent (e.g., THF, to achieve a concentration of 0.1-0.5 M with respect to the aryl halide).[3]

-

Add the amine base (e.g., triethylamine, 3.0 eq.) via syringe.[3]

-

Finally, add 2-ethynylthiophene (1.1 eq.) to the reaction mixture.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.[3]

-

-

Reaction:

-

Stir the reaction mixture at room temperature or heat to 50-80 °C. The reaction temperature will depend on the reactivity of the aryl halide, with aryl bromides generally requiring higher temperatures.[2][3]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.[3]

-

Filter the mixture through a pad of Celite to remove the catalyst residues.[3]

-

Wash the filtrate with a saturated aqueous ammonium chloride solution and then with brine.[3]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure coupled product.[3]

-

References

Application Notes and Protocols for the Synthesis of Trimethyl(thiophen-2-ylethynyl)silane via Palladium and Copper Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of arylalkynes is a cornerstone of modern organic chemistry, with applications in pharmaceuticals, materials science, and natural product synthesis.[1] Trimethyl(thiophen-2-ylethynyl)silane is a valuable building block, incorporating both a thiophene ring, a common motif in medicinal chemistry, and a protected acetylene group that allows for further functionalization.[2] The most efficient and widely used method for constructing the carbon-carbon bond between the thiophene ring and the acetylene is the Sonogashira cross-coupling reaction.[1][3] This reaction utilizes a dual catalytic system, typically involving a palladium complex as the primary catalyst and a copper(I) salt as a co-catalyst, to couple a terminal alkyne with an aryl or vinyl halide.[1][3]

These application notes provide a detailed protocol for the synthesis of Trimethyl(thiophen-2-ylethynyl)silane using a palladium/copper-catalyzed Sonogashira reaction, offering insights into reaction optimization and methodology.

Reaction Scheme

The synthesis proceeds via the cross-coupling of a 2-halothiophene (typically 2-iodothiophene or 2-bromothiophene) with trimethylsilylacetylene in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

General Reaction:

Application Notes

Catalyst System:

-

Palladium Catalyst: The active catalyst is a Pd(0) species, which can be generated in situ from a Pd(II) precursor or introduced directly. Common choices include bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) acetate (Pd(OAc)₂).[3][4] The choice of ligand on the palladium catalyst can influence reaction efficiency.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[3] Its role is to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. This co-catalyst allows the reaction to proceed under milder conditions, often at room temperature.[1] Copper-free versions of the Sonogashira reaction exist but may require higher temperatures or different conditions.[5]

Reactants and Reagents:

-

Aryl Halide: The reactivity of the 2-halothiophene follows the order I > Br >> Cl. 2-Iodothiophene is generally the most reactive substrate, allowing for milder reaction conditions and lower catalyst loadings.

-

Alkyne: Trimethylsilylacetylene is used to introduce the protected ethynyl group. The trimethylsilyl (TMS) group can be easily removed later if the terminal alkyne is desired.[6] An excess of the alkyne is sometimes used to ensure complete consumption of the aryl halide.[7]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial.[8] It serves to neutralize the hydrogen halide formed during the reaction and acts as the solvent in many cases. The use of a solvent like THF in conjunction with the amine base is also common.[9]

-

Solvent: While the amine base can often serve as the solvent, other anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can be used.[7][9] It is critical to use dry, degassed solvents to prevent catalyst deactivation and unwanted side reactions, such as the homocoupling of the alkyne (Glaser coupling).[9]

Reaction Conditions:

-

Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can lead to catalyst decomposition and oxidative homocoupling of the alkyne. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[3] Degassing the solvent and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas) is a standard and recommended practice.[3][9]

-

Temperature: The reaction is often run at room temperature to 60 °C.[1][9] The required temperature depends on the reactivity of the aryl halide. Iodides typically react at room temperature, while bromides may require gentle heating.[1]

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions for the Sonogashira coupling to synthesize silylated arylalkynes. The optimal conditions for the synthesis of Trimethyl(thiophen-2-ylethynyl)silane should be determined experimentally.

| Entry | Palladium Catalyst (mol%) | Copper Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2-5%) | CuI (4-8%) | Triethylamine | Triethylamine/THF | RT - 60 | 1.5 - 24 | Good to Excellent |

| 2 | Pd(PPh₃)₄ (1-5%) | CuI (2-5%) | Triethylamine | THF | RT | 2 - 12 | High |

| 3 | Pd(OAc)₂ (5-15%) | CuI (10-25%) | Diisopropylamine | Toluene | 50 - 70 | 4 - 16 | Good |

| 4 | Pd on solid support (e.g., FibreCat®)[5] | None (Copper-free) | NaOH | Methanol | 100 | Flow (5-8 min) | Variable |

Note: Yields are highly dependent on the specific substrates, purity of reagents, and reaction setup.

Experimental Protocols

Detailed Methodology for Synthesis

This protocol is a representative example for the synthesis of Trimethyl(thiophen-2-ylethynyl)silane from 2-iodothiophene.

Materials and Reagents:

-

2-Iodothiophene (1.0 equiv)

-

Trimethylsilylacetylene (1.2 - 1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)

-

Copper(I) Iodide (CuI, 0.04 equiv)

-

Anhydrous Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under a nitrogen or argon atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv).

-

Solvent and Reagent Addition: Add anhydrous THF and anhydrous triethylamine (e.g., in a 2:1 ratio). Stir the mixture for 10 minutes at room temperature.

-